(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
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Overview
Description
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid: is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes an amino acid backbone linked to a purine base via a sulfur-containing side chain. The presence of multiple functional groups within this molecule allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid typically involves multiple steps, starting from readily available precursors. The process often begins with the protection of functional groups to prevent unwanted reactions. Key steps include:
Formation of the Amino Acid Backbone: This can be achieved through standard peptide synthesis techniques.
Attachment of the Purine Base: This step involves the formation of a glycosidic bond between the amino acid and the purine base.
Introduction of the Sulfur-Containing Side Chain: This is typically done through thiol-ene click chemistry or other sulfur incorporation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The use of biocatalysts and enzyme-mediated reactions can also enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur-containing side chain can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the amino acid backbone.
Substitution: Various substitution reactions can occur at the amino groups or the purine base.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified purine bases, reduced amino acids.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study enzyme-substrate interactions, protein folding, and cellular signaling pathways. Its ability to mimic natural biomolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its structural similarity to nucleotides and amino acids allows it to interact with biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and biotechnological products. Its versatility and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. The sulfur-containing side chain and the purine base play crucial roles in these interactions, facilitating binding and enhancing specificity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares the purine base but lacks the sulfur-containing side chain.
Cysteine: Contains a sulfur atom but lacks the purine base.
S-adenosylmethionine: Contains both a sulfur atom and a purine base but differs in overall structure.
Uniqueness
The uniqueness of (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid lies in its combination of an amino acid backbone, a purine base, and a sulfur-containing side chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUKTBDSGOFHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862497 |
Source
|
Record name | 2-Amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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